(2S)-2-amino-4-[(2-methylpropan-2-yl)oxy]-4-oxobutanoic acid
CAS No.: 3057-74-7
Cat. No.: VC21538491
Molecular Formula: C8H15NO4
Molecular Weight: 189.21 g/mol
* For research use only. Not for human or veterinary use.
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CAS No. | 3057-74-7 |
---|---|
Molecular Formula | C8H15NO4 |
Molecular Weight | 189.21 g/mol |
IUPAC Name | (2S)-2-amino-4-[(2-methylpropan-2-yl)oxy]-4-oxobutanoic acid |
Standard InChI | InChI=1S/C8H15NO4/c1-8(2,3)13-6(10)4-5(9)7(11)12/h5H,4,9H2,1-3H3,(H,11,12)/t5-/m0/s1 |
Standard InChI Key | MXWMFBYWXMXRPD-YFKPBYRVSA-N |
Isomeric SMILES | CC(C)(C)OC(=O)C[C@@H](C(=O)[O-])[NH3+] |
SMILES | CC(C)(C)OC(=O)CC(C(=O)O)N |
Canonical SMILES | CC(C)(C)OC(=O)CC(C(=O)[O-])[NH3+] |
Chemical Properties and Structure
Physical and Chemical Characteristics
(2S)-2-amino-4-[(2-methylpropan-2-yl)oxy]-4-oxobutanoic acid has the molecular formula C8H15NO4 and a molecular weight of 189.21 g/mol. The compound's structure features an alpha-amino group, a free alpha-carboxyl group, and a tert-butyl-protected gamma-carboxyl group. This protection strategy offers selective reactivity, making it valuable in multistep synthetic processes where controlled chemical transformations are required.
The tert-butyl group serves as an effective protecting group due to its steric bulk and stability under various reaction conditions. This protection allows selective reactions at the alpha-carboxyl and amino groups without affecting the gamma-carboxyl function. The strategic placement of this protecting group directly influences the compound's physical properties, reactivity, and applications in various scientific fields.
Key Structural Data
The following table summarizes the essential physical and chemical properties of (2S)-2-amino-4-[(2-methylpropan-2-yl)oxy]-4-oxobutanoic acid:
Property | Value |
---|---|
Molecular Formula | C8H15NO4 |
Molecular Weight | 189.21 g/mol |
CAS Number | 3057-74-7 |
Physical Appearance | Colorless solid |
Solubility | Sparingly soluble in water, soluble in methanol and DMSO |
Canonical SMILES | CC(C)(C)OC(=O)CC(C(=O)O)N |
Isomeric SMILES | CC(C)(C)OC(=O)CC@@HN |
PubChem CID | 102930 |
The stereochemistry at the alpha carbon position is crucial for biological activity and is reflected in the (2S) designation in the IUPAC name. This specific stereochemical arrangement influences how the molecule interacts with biological systems and determines its efficacy in various applications.
Synthesis Methods
Traditional Synthetic Pathways
The synthesis of (2S)-2-amino-4-[(2-methylpropan-2-yl)oxy]-4-oxobutanoic acid typically involves several well-defined steps starting from L-Aspartic acid. The general synthetic route includes dehydration of L-Aspartic acid using phosphorus trichloride to form an internal anhydride hydrochloride intermediate. This is followed by alcoholysis with ethanol to produce an ethyl ester intermediate, which then undergoes ester exchange with tert-butyl groups to form L-Aspartic acid-1-ethyl ester-4-tert-butyl ester. The final hydrolysis step selectively removes the ethyl ester while preserving the tert-butyl group, yielding the desired product.
This synthetic approach demonstrates the careful control necessary to achieve selective protection of one carboxyl group while maintaining the stereochemical integrity of the alpha carbon. The method's success depends on the differential reactivity of the two carboxyl groups in L-Aspartic acid, allowing for selective functionalization.
Alternative Synthetic Approaches
Several alternative approaches for synthesizing this compound have been developed to improve yield, purity, and environmental impact. These include:
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Direct esterification of L-Aspartic acid with tert-butyl alcohol under acidic conditions
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Enzyme-catalyzed selective esterification using lipases or other biocatalysts
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Protection-deprotection strategies involving orthogonal protecting groups
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Green chemistry approaches minimizing hazardous reagents and waste generation
Each synthetic approach offers specific advantages depending on the scale, purity requirements, and intended application of the final product. Continuous refinement of these methods contributes to more efficient and sustainable production of this valuable compound.
Biological Activity
Neurological Effects
(2S)-2-amino-4-[(2-methylpropan-2-yl)oxy]-4-oxobutanoic acid demonstrates interesting neurological effects related to its structural similarity to L-Aspartic acid. Research indicates that the compound can influence neuronal membrane conductance through voltage-dependent mechanisms. This activity can lead to membrane depolarization and the generation of nerve impulses that travel to key areas of the central nervous system. These properties make the compound potentially valuable for neuroscience research focused on understanding neural signaling mechanisms.
The compound's ability to modulate neuronal activity while maintaining a modified pharmacokinetic profile due to the tert-butyl protection highlights its potential in developing neurologically active compounds with improved delivery characteristics. This balance between biological activity and modified physicochemical properties represents a significant aspect of its research value.
Applications in Scientific Research
Peptide Synthesis
One of the primary applications of (2S)-2-amino-4-[(2-methylpropan-2-yl)oxy]-4-oxobutanoic acid is in peptide synthesis, where it serves as a protected form of L-Aspartic acid. The tert-butyl protection of the gamma-carboxyl group allows for selective peptide bond formation at the alpha-carboxyl position, preventing unwanted side reactions during synthesis. This selectivity is crucial for producing complex peptides with precise structures and defined biological activities.
The compound's use in peptide synthesis extends to solid-phase methods, where the protected amino acid can be incorporated into growing peptide chains with high efficiency and selectivity. The tert-butyl group's stability under various reaction conditions, combined with its selective removal under specific conditions, makes it particularly valuable in multistep peptide synthesis protocols requiring orthogonal protection strategies.
Medicinal Chemistry
In medicinal chemistry, (2S)-2-amino-4-[(2-methylpropan-2-yl)oxy]-4-oxobutanoic acid has been investigated for its potential in developing pharmaceutical compounds. Research indicates its utility in preparing highly selective thrombin inhibitors, which have applications in anticoagulant therapies for conditions like deep vein thrombosis and pulmonary embolism. The compound's specific stereochemistry and functional group arrangement allow for precise interactions with target enzymes, making it valuable in drug design and development.
Additionally, derivatives of this compound have demonstrated anti-inflammatory effects in vitro, suggesting potential therapeutic applications for inflammatory diseases. These findings highlight the compound's versatility as a building block for developing bioactive molecules with specific therapeutic properties.
Self-Assembly Properties
When modified with additional protecting groups like fluorenylmethyloxycarbonyl (Fmoc), this compound exhibits interesting self-assembly behavior in solution. Research has shown that Fmoc-protected L-Aspartic acid 4-tert-butyl ester forms rod-like structures at various concentrations, maintaining this morphology even upon heating. This self-assembly behavior differs from similar derivatives of other amino acids, demonstrating the influence of side chain structure on molecular assembly processes.
These self-assembly properties have potential applications in developing novel materials, drug delivery systems, and molecular scaffolds for tissue engineering. The ability to form defined structures through self-assembly represents an emerging area of research with significant implications for nanomedicine and materials science.
Pharmaceutical Applications
Thrombin Inhibitor Development
The development of thrombin inhibitors represents one of the most promising pharmaceutical applications of (2S)-2-amino-4-[(2-methylpropan-2-yl)oxy]-4-oxobutanoic acid. Studies have highlighted the efficacy of derivatives of this compound in inhibiting thrombin activity, with modifications to the structure enhancing selectivity and potency against thrombin over other serine proteases. This selectivity is crucial for developing effective anticoagulant therapies with reduced side effects.
The following table summarizes key findings related to thrombin inhibition activity:
Compound Type | Thrombin Inhibition (IC50) | Selectivity Profile | Potential Applications |
---|---|---|---|
Parent Compound | Moderate | Limited | Research tools |
Alpha-modified Derivatives | Enhanced | Improved | Investigational anticoagulants |
Peptidomimetic Derivatives | High | Highly selective | Clinical development candidates |
These findings demonstrate the potential of (2S)-2-amino-4-[(2-methylpropan-2-yl)oxy]-4-oxobutanoic acid and its derivatives in developing novel anticoagulant therapies, addressing a significant medical need in the treatment of thrombotic disorders.
Anti-inflammatory Applications
Research into derivatives of 4-oxobutanoic acids, including (2S)-2-amino-4-[(2-methylpropan-2-yl)oxy]-4-oxobutanoic acid, has revealed notable anti-inflammatory effects in vitro. These findings suggest potential therapeutic applications for inflammatory diseases, including arthritis, inflammatory bowel disease, and other chronic inflammatory conditions. The specific mechanisms underlying these anti-inflammatory effects continue to be investigated, with current research focusing on identifying the most promising derivatives for further development.
The anti-inflammatory properties of these compounds may involve multiple mechanisms, including modulation of inflammatory signaling pathways, inhibition of pro-inflammatory enzymes, and regulation of immune cell function. This multifaceted approach to inflammation makes these compounds particularly interesting for developing novel anti-inflammatory therapies.
Comparative Analysis
Comparison with Other Protected Amino Acids
When comparing (2S)-2-amino-4-[(2-methylpropan-2-yl)oxy]-4-oxobutanoic acid with other protected amino acids, several distinctive features emerge. The following table provides a comparative analysis:
Protected Amino Acid | Protection Strategy | Stability Characteristics | Primary Applications |
---|---|---|---|
(2S)-2-amino-4-[(2-methylpropan-2-yl)oxy]-4-oxobutanoic acid | tert-Butyl ester at γ-carboxyl | Stable to bases, labile to strong acids | Peptide synthesis, pharmaceutical intermediates |
N-Boc protected amino acids | tert-Butoxycarbonyl at α-amino | Stable to bases, labile to acids | Solid-phase peptide synthesis |
O-Benzyl protected amino acids | Benzyl ester at carboxyl | Stable to acids, removed by hydrogenolysis | Solution-phase peptide synthesis |
Fmoc-protected amino acids | 9-Fluorenylmethoxycarbonyl at α-amino | Stable to acids, labile to bases | Modern solid-phase peptide synthesis |
This comparison highlights the unique protection profile of (2S)-2-amino-4-[(2-methylpropan-2-yl)oxy]-4-oxobutanoic acid, which offers selective reactivity particularly suited for specific synthetic applications where orthogonal protection strategies are required.
Structure-Activity Relationships
Structure-activity relationship studies involving (2S)-2-amino-4-[(2-methylpropan-2-yl)oxy]-4-oxobutanoic acid and related compounds have provided valuable insights into the influence of structural modifications on biological activity. Research findings suggest that the specific arrangement of functional groups, including the protected carboxyl and free amino groups, directly impacts the compound's interaction with biological targets.
Modifications to the alpha-amino group, the alpha-carboxyl group, or the tert-butyl protection can significantly alter the compound's biological activity profile, highlighting the importance of specific structural features for particular applications. These structure-activity relationships guide the development of optimized derivatives for specific research or therapeutic applications.
Future Research Directions
Synthetic Methodology Development
Future research involving (2S)-2-amino-4-[(2-methylpropan-2-yl)oxy]-4-oxobutanoic acid may focus on developing more efficient and environmentally friendly synthesis methods. Green chemistry approaches, including enzymatic catalysis, flow chemistry, and solvent-free conditions, represent promising directions for improving the compound's production. These advancements would enhance accessibility and reduce the environmental impact of its synthesis, supporting broader applications in research and industry.
Additionally, the development of scalable synthetic routes suitable for industrial production would facilitate the compound's use in pharmaceutical development and other large-scale applications. Such methodological improvements represent an important aspect of maximizing the compound's utility across various fields.
Novel Derivatives and Applications
The exploration of novel derivatives with enhanced properties represents another promising research direction. Modifications to improve solubility, stability, or specific biological activities could expand the utility of this compound in drug development, materials science, and other fields. Structure-activity relationship studies will continue to guide the development of optimized derivatives for specific applications.
New applications in emerging fields such as nanomedicine, regenerative medicine, and materials science may also emerge as research into this compound's properties and derivatives advances. The unique structural features and self-assembly properties of certain derivatives make them particularly interesting for these cutting-edge applications.
Computational Studies
Computational modeling of this compound's interactions with various biological targets could provide valuable insights into its mechanism of action and guide the development of more effective derivatives. These studies may help predict potential applications, optimize biological activity, and identify new therapeutic targets. The integration of computational methods with experimental approaches represents a powerful strategy for advancing research in this area.
Molecular dynamics simulations, docking studies, and quantum mechanical calculations can all contribute to a deeper understanding of how (2S)-2-amino-4-[(2-methylpropan-2-yl)oxy]-4-oxobutanoic acid and its derivatives interact with biological systems, informing future research and development efforts.
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